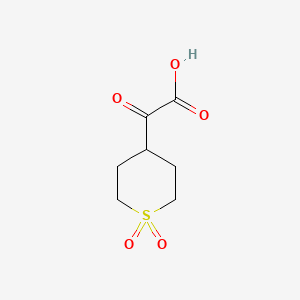
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride: is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two chlorine atoms at the fourth position of the butanoate chain, an amino group at the second position, and a methyl ester group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4,4-dichlorobutanoic acid.
Esterification: The 2-amino-4,4-dichlorobutanoic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form Methyl 2-amino-4,4-dichlorobutanoate.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and hydrochloride formation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, reaction temperature around 50-70°C.
Oxidation: Hydrogen peroxide, nitric acid, reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, reaction temperature around 0-25°C.
Major Products:
Substitution: Formation of substituted amino butanoates.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of reduced amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-amino-4,4-difluorobutanoate hydrochloride
- Methyl 2-amino-4,4-dibromobutanoate hydrochloride
- Methyl 2-amino-4,4-diiodobutanoate hydrochloride
Comparison: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its fluorinated, brominated, or iodinated analogs. The chlorine atoms influence the compound’s electronic properties, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C5H10Cl3NO2 |
|---|---|
Molekulargewicht |
222.49 g/mol |
IUPAC-Name |
methyl 2-amino-4,4-dichlorobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9Cl2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H |
InChI-Schlüssel |
FUDUCSSFXBEYGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC(Cl)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)

![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)



![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)

